2-Butylthiopyrimidine-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

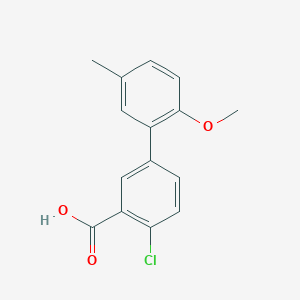

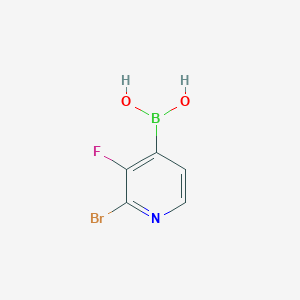

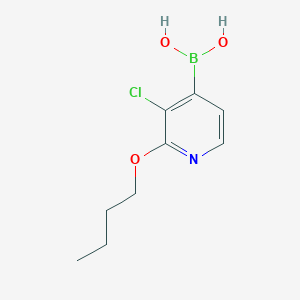

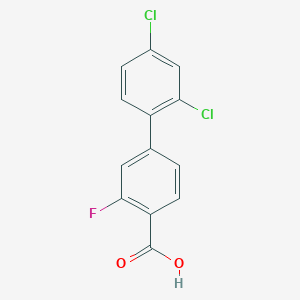

2-Butylthiopyrimidine-5-boronic acid is a chemical compound with the empirical formula C8H13BN2O2S and a molecular weight of 212.08 . It is typically sold in a solid form .

Molecular Structure Analysis

The InChI string for this compound is CCCCSC1=NC=C (B (O)O)C=N1 . This indicates that the molecule contains a pyrimidine ring with a boronic acid group at the 5-position and a butylthio group at the 2-position .

Scientific Research Applications

Synthetic Chemistry Applications

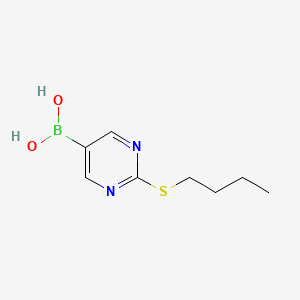

Boronic acids, including compounds like 2-Butylthiopyrimidine-5-boronic acid, are crucial in the Suzuki–Miyaura cross-coupling reactions, which are pivotal for the synthesis of complex organic molecules. For example, Malik et al. (2020) demonstrated the arylated synthesis of novel pyrimidine analogs through the Suzuki cross-coupling reaction, highlighting the importance of boronic acids in achieving high yields of desired products. This process is optimized using palladium catalysts and is significant for generating compounds with potential reactivity and stability profiles as analyzed through Density Functional Theory (DFT) calculations (Malik et al., 2020). Similarly, Tran et al. (2011) described a novel synthesis route for [2-14C]2,5-dichloropyrimidine utilizing a boronic acid intermediate, underscoring the role of boronic acids in labeling biologically active compounds (Tran et al., 2011).

Biomedical Applications

Boronic acids have found applications beyond synthetic chemistry, particularly in the development of biomedical materials and sensors. Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid polymers, which have shown promise in treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, suggesting potential for broader use in biomedical applications (Cambre & Sumerlin, 2011). Moreover, Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting carbohydrates and bioactive substances, highlighting the utility of boronic acid interactions with cis-1,2- or 1,3-diol for probing various biological and chemical entities (Huang et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

(2-butylsulfanylpyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2S/c1-2-3-4-14-8-10-5-7(6-11-8)9(12)13/h5-6,12-13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKGQKBFTGQKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)SCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6365560.png)